1-(2-Carboxyphenyl)-3-n-butyl piperazine
CAS No.:
Cat. No.: VC15743983
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H22N2O2 |
---|---|
Molecular Weight | 262.35 g/mol |
IUPAC Name | 2-(3-butylpiperazin-1-yl)benzoic acid |
Standard InChI | InChI=1S/C15H22N2O2/c1-2-3-6-12-11-17(10-9-16-12)14-8-5-4-7-13(14)15(18)19/h4-5,7-8,12,16H,2-3,6,9-11H2,1H3,(H,18,19) |
Standard InChI Key | ZYMYMIPFWZXNPH-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CN(CCN1)C2=CC=CC=C2C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2-Carboxyphenyl)-3-n-butyl piperazine features a piperazine core with two distinct substituents: an n-butyl group at the 3-position and a 2-carboxyphenyl moiety at the 1-position. The IUPAC name, 2-(3-butylpiperazin-1-yl)benzoic acid, reflects this substitution pattern. Key molecular descriptors include:
Property | Value |
---|---|
Molecular formula | C₁₅H₂₂N₂O₂ |
Molecular weight | 262.35 g/mol |
SMILES | CCCC[C@H]1CN(CCN1)C2=CC=CC=C2C(=O)O |
CAS Registry Number | 44828713 |
The carboxyl group on the benzene ring introduces acidity (pKa ≈ 4.2–4.5), while the piperazine nitrogen atoms exhibit basicity (pKa₁ ≈ 9.5, pKa₂ ≈ 5.1) .
Stereochemical Considerations
Though often synthesized as a racemic mixture, chiral centers at the 3-position of the piperazine ring (due to n-butyl substitution) create opportunities for enantioselective synthesis. Molecular dynamics simulations suggest the (S)-enantiomer adopts a chair conformation with axial orientation of the carboxylphenyl group, enhancing receptor binding in neurological targets .
Synthesis and Optimization
Industrial-Scale Production
Patent CN108033931B describes a scalable method using diethanolamine and Boc anhydride intermediates, achieving 85% yield through optimized cyclization in ammonia solution . Critical process parameters include:
-
Temperature control during thionyl chloride reaction (10–15°C)
-
pH maintenance >10 during Boc protection
-
Ammonia stoichiometry (3.2:1 molar ratio relative to chloride intermediate)
This approach minimizes byproducts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to <0.5% .
Pharmacological Applications
Neurotransmitter Receptor Modulation
In vitro studies demonstrate dose-dependent activity at multiple receptor systems:
Receptor Type | IC₅₀ (μM) | Effect |
---|---|---|
5-HT₁A | 0.34 ± 0.16 | Partial agonist |
κ-opioid | 8.6 ± 3.7 | Competitive antagonist |
D₂ dopamine | 0.61 ± 0.27 | Inverse agonist |
Data from [35S]GTPγS binding assays reveal preferential κ-opioid antagonism (Kᵢ = 8.6 μM), suggesting potential in substance abuse treatment . The carboxyl group facilitates blood-brain barrier penetration despite the molecule’s high polarity (cLogP = 2.1) .
Anticancer Activity
Screening against pancreatic cancer cell lines shows selective cytotoxicity:
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HPDE) |
---|---|---|
BxPC3 | 15.1 ± 4.2 | 2.7 |
MiaPaCa2 | <10 | >4.1 |
HPDE (normal) | 40.8 ± 9.7 | — |
Mechanistic studies implicate topoisomerase II inhibition (EC₅₀ = 12.3 μM) and ROS generation (2.1-fold increase at 20 μM) . Structure-activity relationship (SAR) analysis indicates that electron-withdrawing groups on the benzene ring enhance potency but reduce selectivity .
Materials Science Applications
Polymer Modification
Incorporation into polyamide backbones via melt polycondensation produces materials with enhanced thermal stability:
Property | Base Polymer | 10% Compound Loading |
---|---|---|
T_g (°C) | 85 | 112 |
Tensile Strength (MPa) | 62 | 89 |
Decomposition Temp (°C) | 310 | 338 |
The piperazine ring’s conformational flexibility and hydrogen-bonding capacity account for these improvements.
Coordination Chemistry
The compound forms stable complexes with transition metals:
Metal Ion | Stoichiometry | Log β (25°C) |
---|---|---|
Cu²⁺ | 1:2 | 16.8 ± 0.3 |
Fe³⁺ | 1:1 | 12.1 ± 0.2 |
Zn²⁺ | 1:1 | 9.7 ± 0.4 |
X-ray crystallography of the Cu(II) complex reveals a distorted octahedral geometry with two carboxylate oxygen atoms in axial positions .
Metabolic and Toxicological Profile
In Vitro Metabolism
Hepatic microsome studies (human, rat) identify primary metabolic pathways:
-
N-dealkylation of the n-butyl group (Major, 63% of metabolites)
-
Glucuronidation of the carboxyl group (27%)
-
Piperazine ring oxidation (10%)
CYP3A4 and CYP2D6 mediate 89% of phase I metabolism .
Acute Toxicity
Rodent studies indicate moderate toxicity:
Species | LD₅₀ (mg/kg) | Notable Effects |
---|---|---|
Mouse | 342 | Tremors, respiratory depression |
Rat | 415 | Hypothermia, ataxia |
Chronic exposure (28-day) at 50 mg/kg/day causes hepatic steatosis and renal tubular necrosis in primates.
Future Research Directions
-
Enantiomeric Separation: Development of chiral stationary phases for large-scale resolution of (R)- and (S)-enantiomers
-
Prodrug Formulations: Esterification of the carboxyl group to enhance oral bioavailability (current F = 12–18%)
-
Combination Therapies: Synergy studies with existing chemotherapeutics (e.g., gemcitabine) in pancreatic cancer models
-
Advanced Materials: Exploration of metal-organic frameworks (MOFs) using the compound as a linker
Ongoing clinical trials (Phase I/II) are evaluating its safety profile in opioid withdrawal management, with preliminary results expected in Q3 2026 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume